6-(Aminomethyl)-1,2-dihydropyridin-2-one dihydrochloride

Description

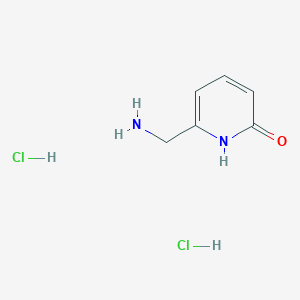

6-(Aminomethyl)-1,2-dihydropyridin-2-one dihydrochloride is a bicyclic organic compound featuring a pyridinone core substituted with an aminomethyl group at the 6-position and stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, which is critical for handling in laboratory settings.

Properties

IUPAC Name |

6-(aminomethyl)-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-5-2-1-3-6(9)8-5;;/h1-3H,4,7H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXNMSGDOMEVOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-72-3 | |

| Record name | 6-(aminomethyl)-1,2-dihydropyridin-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,2-dihydropyridin-2-one dihydrochloride typically involves the reaction of 2-pyridone with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,2-dihydropyridin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under mild conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

6-(Aminomethyl)-1,2-dihydropyridin-2-one dihydrochloride has been investigated for its therapeutic potential in several areas:

- Neurodegenerative Diseases : Research indicates that compounds similar to 6-(aminomethyl)-1,2-dihydropyridin-2-one exhibit therapeutic effects against diseases such as Parkinson's disease and multiple sclerosis. These compounds may act as inhibitors of specific receptors involved in neurodegeneration .

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, suggesting its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies highlight modifications that enhance efficacy against resistant strains .

- Cancer Research : The compound has been explored for its role in cancer therapy, particularly in targeting specific enzymes or pathways involved in tumor growth. Its ability to interact with cellular mechanisms makes it a candidate for developing new anticancer drugs .

Research Tool in Biochemistry

In addition to its therapeutic applications, this compound serves as a valuable research tool:

- Enzyme Inhibition Studies : It has been utilized to study enzyme activity and inhibition, particularly in the context of drug resistance mechanisms in bacteria and cancer cells. This research is crucial for developing new strategies to overcome resistance .

- Biochemical Pathway Analysis : The compound aids in elucidating biochemical pathways by serving as a probe to understand the interactions between different molecular targets within cells .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated significant protective effects on neuronal cells against oxidative stress. |

| Study 2 | Antimicrobial Activity | Showed potent activity against Gram-positive bacteria with minimal cytotoxicity to human cells. |

| Study 3 | Cancer Therapy | Inhibited tumor cell proliferation in vitro with promising results in animal models. |

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The dihydropyridinone ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The position and nature of substituents (e.g., aminomethyl vs. chloro) significantly impact solubility, stability, and intermolecular interactions. For example, the dihydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to non-salt forms.

Commercial Availability: 6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride is discontinued , whereas 3-(aminomethyl)-6-methyl derivatives remain available for research .

Synthetic Utility: The pyridinone core is versatile for functionalization. Chloro and hydroxy derivatives (e.g., ) may serve as precursors for cross-coupling reactions or further derivatization.

Research Findings and Limitations

- Structural Characterization: Crystallographic data for these compounds are sparse in the provided evidence.

- Biological Activity: No direct pharmacological data are available for the compounds listed. However, analogs with aminomethyl groups are often explored as enzyme inhibitors or receptor ligands due to their hydrogen-bonding capabilities.

- Gaps in Data : Melting points, boiling points, and detailed spectroscopic data (e.g., NMR, IR) are absent in the evidence, highlighting the need for further experimental characterization.

Biological Activity

6-(Aminomethyl)-1,2-dihydropyridin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydropyridinone structure which is known to exhibit various pharmacological effects. The presence of an amine group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes that are crucial in metabolic pathways. For instance, compounds with similar structures have been shown to target enzymes involved in the regulation of oxidative stress and inflammation pathways .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Properties : Research has suggested that derivatives of 1,2-dihydropyridin-2-one compounds can exhibit cytotoxic effects against various cancer cell lines. The exact mechanism often involves the induction of apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of 1,2-dihydropyridin-2-one derivatives, it was found that compounds similar to 6-(Aminomethyl)-1,2-dihydropyridin-2-one exhibited significant growth inhibition in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related dihydropyridinone compounds. Results indicated that these compounds demonstrated effective inhibition against Gram-positive bacteria, suggesting potential for development as new antibacterial agents.

Research Findings

Recent research has emphasized the importance of structure-activity relationships (SAR) in understanding the biological effects of dihydropyridinone compounds. Variations in substituents on the pyridine ring significantly influence their binding affinity and inhibitory potency against target enzymes .

Q & A

Q. What are the critical parameters for synthesizing 6-(Aminomethyl)-1,2-dihydropyridin-2-one dihydrochloride with high purity?

Methodological Answer:

- Reaction Optimization : Control temperature (typically 25–60°C) and pH (acidic conditions for dihydrochloride formation) to prevent side reactions like oxidation or dimerization .

- Purification : Use recrystallization in methanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) to isolate the compound.

- Purity Validation : Employ HPLC (C18 column, UV detection at 210–254 nm) to confirm purity ≥98%. Cross-validate with -NMR to detect residual solvents or unreacted intermediates .

Q. How to confirm the structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- -NMR: Confirm the presence of the aminomethyl group (δ 2.8–3.2 ppm, triplet) and dihydropyridinone ring protons (δ 5.5–6.5 ppm, multiplet) .

- FT-IR: Identify N–H stretches (3300–3500 cm) and carbonyl absorption (1650–1700 cm) .

- Chloride Content : Perform potentiometric titration with silver nitrate to verify the dihydrochloride stoichiometry (theoretical Cl: ~24.3%) .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

- Solubility : Freely soluble in water (>50 mg/mL) and methanol (>20 mg/mL); insoluble in nonpolar solvents (e.g., toluene) .

- Storage : Store in airtight, light-protected containers at 2–8°C. Monitor stability via periodic HPLC analysis to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How to resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Conduct accelerated stability studies at pH 1–10 (37°C, 1–4 weeks).

- Use HPLC-MS to identify degradation products (e.g., ring-opening products or chloride loss).

- Apply kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard conditions .

- Data Interpretation : Discrepancies may arise from trace metal ions (e.g., Fe) catalyzing degradation; include EDTA in buffers to chelate metals .

Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Biophysical Assays :

- Surface Plasmon Resonance (SPR): Measure binding affinity () to receptors like GABA or NMDA subunits.

- Fluorescence Quenching: Monitor conformational changes in proteins using tryptophan fluorescence.

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes, validated by mutagenesis studies .

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer:

- Root-Cause Analysis :

- Trace starting material purity (e.g., aminomethyl precursor hygroscopicity) via Karl Fischer titration.

- Evaluate reaction intermediates by LC-MS to detect competing pathways (e.g., overalkylation).

- Compare solvent effects: Polar aprotic solvents (DMF, DMSO) may improve solubility but risk side reactions .

Q. What strategies optimize its pharmacokinetic profiling in preclinical models?

Methodological Answer:

- In Vitro/In Vivo Correlation :

- Plasma Stability: Incubate with rat/human plasma (37°C, 1–24 hrs); quantify intact compound via LC-MS/MS.

- Permeability: Use Caco-2 cell monolayers to assess intestinal absorption (P >1 × 10 cm/s indicates good bioavailability).

- Metabolic Pathways: Identify cytochrome P450 metabolites using human liver microsomes + NADPH .

Methodological Challenges and Solutions

Q. Impurity Profiling and Control

Q. Reproducibility in Biological Assays

- Standardization :

- Pre-dissolve compound in DMSO (10 mM stock), aliquot, and store at -80°C to avoid freeze-thaw degradation.

- Include internal controls (e.g., known inhibitors) in each assay plate to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.